Product packaging for 4-[(8-Phenyloctyl)amino]benzoic acid(Cat. No.:CAS No. 61440-34-4)

4-[(8-Phenyloctyl)amino]benzoic acid

Cat. No.: B8554593
CAS No.: 61440-34-4
M. Wt: 325.4 g/mol
InChI Key: NKZLRBAWZWSIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[(8-Phenyloctyl)amino]benzoic acid is a synthetic derivative of para-aminobenzoic acid (PABA), designed for advanced chemical and pharmaceutical research. As a member of the aminobenzoic acid family, this compound features a lipophilic 8-phenyloctyl chain linked to the aromatic amine, a modification that enhances its potential for membrane interaction and alters its physicochemical properties. Such characteristics make it a valuable intermediate for probing structure-activity relationships and developing novel bioactive molecules. PABA derivatives are recognized as versatile building blocks in medicinal chemistry due to their presence in a wide range of therapeutic agents. Research into analogs of this class has indicated potential across multiple domains, including serving as inhibitors for enzymes like acetylcholinesterase (relevant in Alzheimer's disease research) and soluble epoxide hydrolase (a target for cardiovascular and inflammatory diseases), as well as exhibiting antimicrobial and anticancer properties. The specific 8-phenyloctyl side chain in this analog may be investigated for its role in enhancing bioavailability, targeting specific enzymes, or facilitating the construction of more complex chemical entities such as supramolecular structures or organometallic complexes. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO2 B8554593 4-[(8-Phenyloctyl)amino]benzoic acid CAS No. 61440-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61440-34-4

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(8-phenyloctylamino)benzoic acid

InChI

InChI=1S/C21H27NO2/c23-21(24)19-13-15-20(16-14-19)22-17-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h5,7-8,11-16,22H,1-4,6,9-10,17H2,(H,23,24)

InChI Key

NKZLRBAWZWSIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 8 Phenyloctyl Amino Benzoic Acid

Strategic Approaches to C-N Bond Formation at the Amino Moiety

The key transformation in the synthesis of the target compound is the formation of the C-N bond between the nitrogen of 4-aminobenzoic acid and the 8-phenyloctyl chain. Two primary retrosynthetic disconnections lead to robust and widely employed synthetic strategies: reductive amination and an amidation-reduction sequence.

Reductive amination is a highly efficient one-pot method for forming C-N bonds. This pathway involves the reaction of 4-aminobenzoic acid with 8-phenyloctanal (B14542221) to form a transient imine or iminium ion, which is then reduced in situ to the desired secondary amine. This method is advantageous due to its atom economy and often mild reaction conditions. libretexts.orgnih.gov

The reaction typically proceeds by mixing the amine and aldehyde, followed by the addition of a selective reducing agent. Common reductants include borohydride-based reagents such as sodium borohydride (B1222165) (NaBH₄) activated by a solid acid (e.g., boric acid or benzoic acid), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, or Co) can be employed, representing a greener approach. mdpi.comnih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
NaBH(OAc)₃ 1,2-Dichloroethane (DCE), rt Mild, selective for imines, tolerates many functional groups Stoichiometric waste, relatively expensive
NaBH₃CN Methanol (MeOH), pH 6-7 Mild, selective for imines Toxic cyanide byproduct, pH control required
NaBH₄ / Acid Solvent-free or alcohol, rt Inexpensive, readily available Less selective, can reduce aldehyde

| H₂ / Catalyst (e.g., Co) | Methanol, 100-150 °C, 100-150 bar | Atom economical, clean | Requires high pressure and temperature equipment |

This table is generated based on findings from analogous reactions in organic synthesis. organic-chemistry.orgmdpi.com

An alternative, two-step approach involves first forming an amide bond between 4-aminobenzoic acid and 8-phenyloctanoic acid, followed by the reduction of the resulting amide carbonyl group. This method is robust and reliable, though less atom-economical than reductive amination.

The initial amidation is a standard peptide coupling reaction. A carboxylic acid activator, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) or uronium salt (e.g., HATU, HBTU), is used to convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the amino group of 4-aminobenzoic acid. The subsequent reduction of the stable amide bond requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, converting the carbonyl group into a methylene (B1212753) (CH₂) group. masterorganicchemistry.comorgoreview.comyoutube.com Borane complexes (e.g., BH₃·THF) can also be used and may offer different selectivity profiles. orgoreview.com

Synthesis of the 8-Phenyloctyl Synthon

The success of the aforementioned strategies relies on the availability of the key 8-phenyloctyl synthons: 8-phenyloctanal for reductive amination or 8-phenyloctanoic acid for the amidation pathway. These are typically prepared from a common precursor, 8-phenyl-1-octanol.

A common route to prepare the 8-phenyloctyl backbone involves the reaction of a Grignard reagent, such as phenethylmagnesium bromide, with a suitable electrophile like 1,6-dihalohexane. Another approach is the conversion of 8-phenyl-1-octanol, which can be synthesized via various methods, into a halide like 1-bromo-8-phenyloctane using reagents such as triphenylphosphine (B44618) and carbon tetrabromide.

8-Phenyloctanoic acid: This synthon can be prepared by the oxidation of 8-phenyl-1-octanol using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

8-Phenyloctanal: Milder oxidation of 8-phenyl-1-octanol is required to obtain the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern or Dess-Martin periodinane oxidation are effective for this transformation, stopping the oxidation at the aldehyde stage.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

For direct N-alkylation using an alcohol (the "borrowing hydrogen" or "hydrogen autotransfer" methodology), catalyst selection and reaction conditions are critical for achieving high yield and selectivity. organic-chemistry.org Ruthenium-based pincer or half-sandwich complexes are particularly effective for catalyzing the N-alkylation of anilines with primary alcohols. researchgate.netrsc.org This method avoids the pre-oxidation of the alcohol to an aldehyde.

The optimization process involves screening various parameters, including the catalyst, solvent, temperature, and base. For instance, in the Ru-catalyzed N-alkylation of aniline (B41778) with primary alcohols, catalyst loading, the choice of solvent (e.g., toluene (B28343) vs. xylene), and the nature and amount of base can significantly impact reaction efficiency.

Table 2: Illustrative Optimization of Ru-Catalyzed N-Alkylation of Aniline with a Primary Alcohol

Entry Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 [Ru]-Complex A (1.0) K₂CO₃ (1.0) Toluene 110 24 65
2 [Ru]-Complex A (1.0) Cs₂CO₃ (1.0) Toluene 110 24 78
3 [Ru]-Complex A (1.0) K₃PO₄ (1.0) Toluene 110 24 85
4 [Ru]-Complex A (1.0) K₃PO₄ (1.0) Xylene 130 18 92

This table represents typical optimization data for analogous N-alkylation reactions found in the literature and demonstrates key variables. researchgate.net

Modern Techniques for Compound Purification in Organic Synthesis

The purification of the final product, 4-[(8-Phenyloctyl)amino]benzoic acid, is essential to remove unreacted starting materials, reagents, and byproducts. Given the compound's structure—containing a basic amino group, an acidic carboxylic acid group, and a long alkyl chain—a multi-step purification strategy may be necessary.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. For basic amines, the silica gel can be pre-treated with a base like triethylamine (B128534) (typically 1-2% in the eluent) to prevent tailing and improve separation. biotage.com A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is commonly used.

Crystallization: As a substituted benzoic acid, the target compound is likely a crystalline solid. spectroscopyonline.com Crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for achieving high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, reversed-phase preparative HPLC is a powerful tool. teledynelabs.comlabcompare.com A C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, can be used to isolate the target compound. sielc.comnih.gov

Analytical Characterization Methodologies for Structural Elucidation

The unambiguous identification and structural confirmation of this compound are accomplished using a combination of spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzoic acid ring, typically two doublets in the regions of ~6.6-6.8 ppm and ~7.7-7.9 ppm. A triplet around 3.1-3.3 ppm would correspond to the methylene group attached to the nitrogen (-CH₂-NH-). The N-H proton would appear as a broad singlet. Signals for the phenyl group of the octyl chain would be present around 7.1-7.3 ppm, and the aliphatic protons of the chain would appear as a series of multiplets in the upfield region (~1.2-2.6 ppm). pdx.eduorganicchemistrydata.org

¹³C NMR: The carbon spectrum would show a signal for the carboxyl carbon around 167-172 ppm. The aromatic carbons would appear in the 110-155 ppm range. The carbon attached to the nitrogen (C-4) would be significantly shifted upfield compared to unsubstituted benzoic acid. The signal for the -CH₂- group attached to the nitrogen would be found around 40-50 ppm. fiu.eduresearchgate.netchemicalbook.comdocbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would provide key functional group information. A characteristic absorption for the secondary amine N-H stretch would be observed as a single, relatively sharp band around 3300-3400 cm⁻¹. spectroscopyonline.comrockymountainlabs.comorgchemboulder.com The C=O stretch of the carboxylic acid would appear as a strong, broad band around 1680-1710 cm⁻¹. Aromatic C-H stretches would be seen above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-N stretching vibration for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region. wpmucdn.comcdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₂₁H₂₇NO₂), the expected molecular weight is 325.20 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show a prominent molecular ion peak (M+). A key fragmentation would be the alpha-cleavage (beta-cleavage relative to the ring), breaking the bond between the first and second carbons of the alkyl chain, which is a characteristic fragmentation pathway for N-alkylated anilines. whitman.eduacs.orglibretexts.orgmiamioh.edu

Preclinical Investigations of Biological Activities of 4 8 Phenyloctyl Amino Benzoic Acid

In Vitro Evaluation of Enzymatic Modulatory Effects

Cholinesterase Enzyme Inhibition Profiling

No studies were found that investigated the inhibitory effects of 4-[(8-phenyloctyl)amino]benzoic acid on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research in this area would be necessary to determine if this compound has potential as a modulator of cholinergic neurotransmission. Such studies would typically involve measuring the IC50 values of the compound against these enzymes.

Viral Neuraminidase Inhibitory Activity Assessment

There is no available research on the potential of this compound to inhibit viral neuraminidase. To assess its potential as an antiviral agent, in vitro assays using neuraminidase from various influenza virus strains would be required. These investigations would determine the compound's ability to interfere with viral replication and release.

Alpha-Amylase Inhibitory Mechanisms

No data is available regarding the inhibitory effects of this compound on alpha-amylase. To explore its potential for managing hyperglycemia, studies would need to be conducted to determine its ability to modulate this key enzyme involved in carbohydrate digestion.

Antimicrobial Research in Model Systems

Antibacterial Efficacy in Preclinical Cell Culture Models

There is no published research on the antibacterial efficacy of this compound in preclinical cell culture models. To ascertain its potential as an antibacterial agent, it would need to be tested against a panel of pathogenic bacterial strains to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Antifungal Efficacy in Preclinical Culture Models

Currently, there is a notable lack of publicly available scientific literature detailing the specific antifungal efficacy of this compound in preclinical culture models. Extensive searches of scientific databases did not yield studies that have specifically investigated the activity of this compound against various fungal strains. Therefore, no data on its minimum inhibitory concentrations (MICs) or other measures of antifungal activity can be provided at this time.

Antimycobacterial Activity Assessment in Laboratory Strains

Significant preclinical research has been conducted on the antimycobacterial properties of this compound, identifying it as a potent inhibitor of mycobacterial ATP synthase. A key study evaluated its efficacy against Mycobacterium tuberculosis H37Rv, the laboratory strain responsible for tuberculosis.

The compound demonstrated significant inhibitory activity, not only against the whole cells but also specifically targeting the F1F0 ATP synthase, a crucial enzyme for mycobacterial energy production. The inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values from this research are detailed in the table below.

Table 1: Antimycobacterial Activity of this compound

ParameterValue
MIC against M. tuberculosis H37Rv (µg/mL)0.3
MIC against M. tuberculosis H37Rv (µM)0.9
IC50 for M. phlei inverted membrane ATPase (µM)0.4
IC50 for M. smegmatis F1F0 ATP synthase (µM)0.2

Anticancer Research in Cell Line Models

Molecular Pathways Associated with Cellular Growth Inhibition

Consistent with the lack of data on its cytotoxic and antiproliferative activities, there is no available research detailing the molecular pathways that may be associated with cellular growth inhibition by this compound in the context of cancer. Investigations into its mechanisms of action in cancer cells, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways, have not been reported in the scientific literature to date.

Mechanistic Elucidation of 4 8 Phenyloctyl Amino Benzoic Acid Action in Preclinical Contexts

Identification and Validation of Molecular Targets

There is no available research identifying or validating specific molecular targets for 4-[(8-Phenyloctyl)amino]benzoic acid.

Enzyme-Ligand Interaction Kinetics and Thermodynamics

No studies have been published detailing the enzyme-ligand interaction kinetics or thermodynamics of this compound with any biological target.

Receptor Binding Studies in Defined Biological Systems

Data from receptor binding studies for this compound are not available in the current body of scientific literature.

Investigation of Intracellular Signaling Pathway Modulation

There is no information available regarding the modulation of any intracellular signaling pathways by this compound.

Subcellular Localization and Distribution Studies in Model Organisms

No studies have been conducted to determine the subcellular localization or distribution of this compound in any model organisms.

Biochemical Effects on Metabolic Processes (e.g., folic acid synthesis inhibition in bacteria)

While derivatives of the parent molecule, 4-aminobenzoic acid (PABA), are known to interfere with folic acid synthesis in bacteria, there is no specific evidence to suggest that this compound possesses this or any other biochemical effect on metabolic processes. The addition of the 8-phenyloctyl group to the PABA structure significantly alters its chemical properties, and its biological activity cannot be inferred from the parent molecule without direct experimental validation.

Structure Activity Relationship Sar Studies of 4 8 Phenyloctyl Amino Benzoic Acid and Its Analogs

Impact of Alkyl Chain Length and Branching on Biological Efficacy

The length and branching of the alkyl chain connecting the phenyl group to the aminobenzoic acid core are critical determinants of biological efficacy. Studies on related N-alkylated 4-aminobenzoic acid derivatives have demonstrated that variations in the alkyl chain can significantly modulate activity.

Research on a series of N-alkyl derivatives of 4-aminobenzoic acid for anticancer properties revealed that the nature of the alkyl substituent influences cytotoxicity against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. While a direct comparison with an 8-phenyloctyl chain is not available, the data suggests that both the length and the presence of other functional groups on the alkyl chain are important. For instance, a derivative with a shorter, more functionalized chain showed significant inhibitory properties. nih.gov

In analogous systems, such as cannabimimetic indoles, the N-1 alkyl side chain plays a crucial role in receptor binding. Optimal binding to both CB1 and CB2 receptors is observed with a five-carbon side chain, while extending the chain to a heptyl group leads to a significant decrease in binding affinity. nih.gov This suggests that there is an optimal length for the alkyl chain to productively engage with a binding pocket, and chains that are too long or too short may be detrimental to activity.

The introduction of branching in the alkyl chain can also have a profound effect on biological activity. Branching can alter the molecule's hydrophobicity, steric profile, and conformational flexibility, which in turn can affect how it fits into a binding site. While specific data on branched 8-phenyloctyl analogs is not available, it is a common strategy in medicinal chemistry to introduce branching to probe the steric tolerance of a receptor pocket.

Table 1: Effect of N-Alkylation on the Anticancer Activity of 4-Aminobenzoic Acid Derivatives

CompoundN-Alkyl SubstituentIC50 (µM) vs. NCI-H460IC50 (µM) vs. CAL-27
Derivative A-CH2-CH=CH2> 50> 50
Derivative B-CH2-C≡CH35.241.8
Derivative C-(CH2)3-CH3> 50> 50
Derivative D-CH2-Ph28.433.1
Compound 20 (from source)-CH2-(2-chlorophenyl)15.5920.04

Role of the Phenyl Group within the Octyl Moiety in Target Interaction

The terminal phenyl group on the octyl chain is a key feature of 4-[(8-phenyloctyl)amino]benzoic acid and is likely to play a significant role in its interaction with biological targets. Phenyl groups are hydrophobic and can engage in various non-covalent interactions, including van der Waals forces, π-π stacking, and cation-π interactions. wikipedia.org

Effect of Substitutions on the Benzoic Acid Ring on Biological Activity

Modifications to the benzoic acid ring of this compound can significantly impact its biological activity by altering its electronic properties, solubility, and ability to form hydrogen bonds. Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity is influenced by hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov

For example, the presence of a hydroxyl group on the benzoic acid ring was found to be conducive for the inhibitory activity of certain antibacterial agents. nih.gov Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity. nih.gov These findings highlight the sensitivity of the biological target to the electronic and steric nature of the substituents on the aromatic ring.

The position of the amino group (para in this case) is also critical. The para-disubstituted pattern of the benzoic acid ring influences the vector and orientation of the molecule within a binding site. Changes to this substitution pattern would likely have a dramatic effect on biological activity.

Conformational Analysis and its Correlation with Pharmacological Profile

The significant flexibility of the 8-phenyloctyl chain in this compound means that the molecule can adopt a multitude of conformations in solution. Understanding the preferred or "bioactive" conformation—the shape the molecule adopts when it binds to its target—is essential for correlating its structure with its pharmacological profile.

The conformational flexibility of phenylalkylamines is a key feature in their binding to biological targets like L-type calcium channels. nih.gov The ability of the molecule to adopt a specific, often bent or "U-shaped," conformation can be critical for aligning the key interacting moieties (such as the aromatic rings and the amino group) with their corresponding subsites in the receptor. nih.gov

Computational methods, such as molecular dynamics simulations and conformational searches, are often employed to explore the accessible conformational space of flexible molecules. nih.govchemrxiv.org These studies can help to identify low-energy conformations that are likely to be biologically relevant. For this compound, the interplay between the hydrophobic collapse of the alkyl chain and the electrostatic interactions of the amino and carboxylic acid groups would likely govern its conformational preferences.

Evaluation of Substituent Electronic and Steric Effects

The biological activity of this compound and its analogs is governed by a complex interplay of electronic and steric effects. These properties are often quantified using physicochemical parameters in QSAR studies to build predictive models of activity. mlsu.ac.in

Electronic Effects: The electronic nature of substituents on both the benzoic acid ring and the terminal phenyl group can influence the molecule's acidity, basicity, and ability to participate in electrostatic interactions and hydrogen bonding. The Hammett constant (σ) is a common descriptor used to quantify the electron-donating or electron-withdrawing nature of a substituent. mlsu.ac.in For the benzoic acid moiety, electron-withdrawing groups generally increase acidity, which could affect the ionization state of the carboxylic acid at physiological pH and its interaction with the target.

Steric Effects: The size and shape of the molecule and its substituents are critical for a proper fit within a binding pocket. Steric parameters, such as Taft's steric factor (Es) and molar refractivity (MR), are used to describe the bulk and polarizability of substituents. mlsu.ac.in The long 8-phenyloctyl chain contributes significantly to the steric bulk and lipophilicity of the molecule. The optimal length and shape of this chain suggest a binding site with a corresponding hydrophobic channel or pocket.

QSAR studies on related aminobenzoic acid derivatives have highlighted the importance of hydrophobicity for antibacterial activity. nih.gov The 8-phenyloctyl group would confer a high degree of lipophilicity to the molecule, which would be a key factor in its pharmacokinetic and pharmacodynamic properties.

Computational and Theoretical Chemistry Approaches in 4 8 Phenyloctyl Amino Benzoic Acid Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[(8-Phenyloctyl)amino]benzoic acid, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Docking studies on analogous compounds, such as other p-aminobenzoic acid (PABA) derivatives, have been performed to predict their binding modes and affinities for various protein targets. For instance, research on PABA derivatives has explored their potential as acetylcholinesterase inhibitors for Alzheimer's disease and as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key target in type 2 diabetes. mdpi.comufms.br These studies reveal that the benzoic acid moiety often engages in crucial hydrogen bonding and electrostatic interactions within the active site, while the substituted tail explores hydrophobic pockets. mdpi.com

For this compound, a hypothetical docking study against a target like PPARγ would likely show the carboxylate group of the benzoic acid interacting with key polar residues such as Ser289, His323, and Tyr473, which are known to be important for agonist binding. mdpi.com The long, flexible phenyloctyl chain would be predicted to occupy a large hydrophobic channel in the ligand-binding domain. The binding energy, calculated as a docking score, would provide an estimate of the binding affinity.

Table 1: Illustrative Molecular Docking Results for a PABA Derivative against a Hypothetical Target

ParameterValue
Target ProteinPeroxisome Proliferator-Activated Receptor γ (PPARγ)
Docking Score (kcal/mol)-9.5
Key Interacting ResiduesSER289, HIS323, TYR473
Type of InteractionsHydrogen bonds, Hydrophobic interactions

Note: This data is illustrative and based on studies of similar compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT can provide insights into its chemical reactivity, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO).

Studies on benzoic acid derivatives using DFT have been conducted to analyze their gas-phase acidity and to assess their UV absorption spectra. semanticscholar.orgacs.org These calculations can determine properties like ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. niscpr.res.in

For this compound, DFT calculations would likely reveal that the highest occupied molecular orbital (HOMO) is localized on the aminobenzoic acid ring, indicating its potential as an electron donor. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the phenyl ring and the carboxylic acid group, highlighting their electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Table 2: Representative Electronic Properties of a Benzoic Acid Derivative from DFT Calculations

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: This data is representative and based on DFT studies of analogous molecules. semanticscholar.orgacs.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment. acs.org For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and the dynamics of its binding to a biological target. nih.govduke.edu

These simulations can also be used to calculate the free energy of binding, which is a more accurate measure of binding affinity than docking scores. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can be monitored to assess the stability of the complex.

Table 3: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex

ParameterDescription
Simulation Time100 ns
Average RMSD of Ligand1.5 Å
Average RMSD of Protein Backbone2.0 Å
Number of Stable Hydrogen Bonds3

Note: This data is illustrative of a typical MD simulation for a small molecule bound to a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a class of compounds including this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with varying substituents on the phenyl ring and different lengths of the alkyl chain. The biological activity of these compounds would be correlated with a set of calculated molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters. chitkara.edu.in

Studies on p-aminobenzoic acid derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for their anti-Alzheimer activity. ufms.br These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. ufms.br Such insights would be invaluable for optimizing the structure of this compound for a specific biological target.

Table 4: Example of Statistical Parameters for a QSAR Model

ParameterValueDescription
0.785Cross-validated correlation coefficient
0.936Non-cross-validated correlation coefficient
F-statistic100.5Fisher test value
Predictive r²0.818Predictive ability for an external test set

Note: This data is based on a 3D-QSAR study of p-aminobenzoic acid derivatives. ufms.br

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Contexts

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly failures in later stages.

For this compound, various computational tools can be used to predict its ADME profile. For instance, its intestinal absorption can be estimated based on its physicochemical properties, and its potential to cross the blood-brain barrier can be assessed. Models are also available to predict its susceptibility to metabolism by cytochrome P450 enzymes and its potential for causing drug-drug interactions.

The prediction of these properties is often based on QSAR models or on rules derived from large datasets of known drugs, such as Lipinski's rule of five. While these predictions are not a substitute for experimental testing, they provide a valuable initial assessment of the compound's pharmacokinetic potential.

Table 5: Representative In Silico ADME Predictions for a Drug-like Molecule

ADME PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionNon-inhibitor
Lipinski's Rule of Five0 violations
Oral BioavailabilityGood

Note: This data is illustrative and represents typical output from in silico ADME prediction software.

Development and Biological Evaluation of Novel Derivatives Based on the 4 8 Phenyloctyl Amino Benzoic Acid Scaffold

Design Principles for Targeted Analog Synthesis

The design of novel derivatives of 4-[(8-phenyloctyl)amino]benzoic acid would be guided by the intended biological target and the desired pharmacokinetic properties. The core scaffold presents several opportunities for structural modification to modulate activity, selectivity, and drug-like properties.

Key Structural Features for Modification:

Carboxylic Acid Group: This group can be esterified or converted to amides to alter polarity, solubility, and potential interactions with biological targets. nih.gov Esterification can increase lipophilicity and cell membrane permeability, potentially for prodrug strategies. Amide formation allows for the introduction of a wide variety of substituents to explore hydrogen bonding interactions and steric effects within a target's binding site.

Secondary Amine Linker: The nitrogen atom of the amino group can be further substituted to create tertiary amines, or the entire linker can be modified. These changes can influence the compound's basicity and conformational flexibility.

Phenyl-Substituted Aromatic Ring: The benzene (B151609) ring of the benzoic acid moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties and create additional binding interactions.

Phenyloctyl Chain: The long lipophilic chain is a significant feature. Its length and the terminal phenyl group can be modified to optimize hydrophobic interactions with the target protein. The phenyl group at the end of the octyl chain can also be substituted to explore further binding pockets.

Design Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying each part of the scaffold would be employed to understand how different functional groups impact biological activity. For instance, varying the length of the alkyl chain or the nature and position of substituents on the phenyl rings could reveal key insights for optimizing potency and selectivity.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve pharmacokinetic properties or to fine-tune binding interactions. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid.

Conformational Restriction: Introducing cyclic structures or double bonds into the octyl chain could reduce conformational flexibility. This can lead to an increase in binding affinity by lowering the entropic penalty upon binding to a target.

Synthesis and Characterization of Diverse Derivative Libraries

The synthesis of a library of this compound derivatives would likely start from commercially available 4-aminobenzoic acid.

General Synthetic Routes:

A common approach would involve the N-alkylation of a 4-aminobenzoic acid ester with an appropriate 8-phenyloctyl halide or tosylate. This would be followed by hydrolysis of the ester to yield the parent acid. Alternatively, reductive amination between a 4-aminobenzoic acid ester and 8-phenyloctanal (B14542221) could also be a viable route.

Once the core this compound is synthesized, a variety of standard organic reactions can be used to generate a library of derivatives:

Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions.

Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC or HATU) followed by reaction with a diverse range of primary and secondary amines.

Substitution on the Benzoic Acid Ring: Electrophilic aromatic substitution reactions on the parent PABA molecule before the N-alkylation step.

Modification of the Terminal Phenyl Group: Synthesis of various substituted 8-phenyloctyl halides for the initial N-alkylation step.

Characterization:

All synthesized compounds would be rigorously characterized to confirm their structure and purity using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify key functional groups.

High-Performance Liquid Chromatography (HPLC): To assess purity.

Comparative Biological Activity Profiling of New Analogs

A crucial step in the development process is the screening of the synthesized derivatives for their biological activity. The choice of assays would depend on the therapeutic area of interest. Given the structural features of the scaffold, potential biological activities could include antimicrobial, anticancer, or anti-inflammatory effects. nih.govresearchgate.net

Illustrative Biological Assays:

Antimicrobial Activity: Derivatives could be tested against a panel of pathogenic bacteria and fungi using methods like the determination of Minimum Inhibitory Concentration (MIC). mdpi.com

Anticancer Activity: The compounds could be screened for cytotoxicity against various cancer cell lines (e.g., HepG2, A549) using assays like the MTT assay to determine their IC₅₀ values. mdpi.comnih.gov

Enzyme Inhibition Assays: If a specific enzyme is targeted (e.g., cyclooxygenase for anti-inflammatory activity, or a bacterial enzyme), in vitro assays would be conducted to measure the inhibitory potency (IC₅₀ or Kᵢ values) of the new analogs.

Data Analysis and SAR:

The biological data would be compiled and analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their biological activity. For example, a table could be constructed to compare the IC₅₀ values of different analogs with variations in the substituents on the benzoic acid ring or the length of the alkyl chain.

Hypothetical SAR Data Table:

CompoundR1 (on Benzoic Acid)R2 (on Terminal Phenyl)Biological Activity (IC₅₀, µM)
Parent HH>100
Analog 1 3-ClH50.5
Analog 2 3-OCH₃H85.2
Analog 3 H4-F25.8
Analog 4 3-Cl4-F10.1

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Hybrid Molecules Incorporating the this compound Motif

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. mdpi.comnih.gov The this compound scaffold could be a valuable component in the design of such hybrid molecules.

Potential Hybridization Strategies:

Coupling with Known Bioactive Moieties: The carboxylic acid group provides a convenient handle for coupling the scaffold to other known pharmacophores via an amide or ester linkage. For example, it could be linked to:

A heterocyclic scaffold known for its antimicrobial or anticancer properties (e.g., quinoline, thiazole).

A known enzyme inhibitor to create a dual-target agent.

Formation of Schiff Bases: The secondary amino group could be a starting point for more complex chemical transformations, although this is less straightforward than modifications at the carboxylic acid. A more common approach would be to start with 4-aminobenzoic acid and form a Schiff base with an appropriate aldehyde, followed by N-alkylation with the 8-phenyloctyl group. mdpi.com

The design and synthesis of these hybrid molecules would follow established chemical methodologies, and their biological evaluation would be tailored to the expected dual activities.

Emerging Methodologies and Advanced Analytical Techniques Applicable to 4 Aminobenzoic Acid Derivatives Research

High-Throughput Screening Platforms for Biological Activity Assessment

High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity, making it a cornerstone of modern drug discovery. nih.gov For derivatives of 4-aminobenzoic acid, HTS platforms are essential for identifying lead compounds with potential therapeutic applications, such as antimicrobial or anticancer properties. mdpi.comnih.gov

Cell-based assays are a common HTS format used to evaluate the cytotoxicity of PABA derivatives against various cancer cell lines. researchgate.net For instance, studies have successfully screened libraries of PABA analogs against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines to identify compounds with significant inhibitory properties. nih.govtandfonline.com Similarly, the cytotoxic effects of PABA-derived Schiff bases have been evaluated against the HepG2 human liver cancer cell line. mdpi.comresearchgate.net These screens typically measure cell viability or proliferation in 96-well or 384-well plates, allowing for automated and rapid data acquisition.

In addition to cell-based assays, whole-organism screening models are emerging as powerful HTS platforms. The larval zebrafish model, for example, has been developed for the high-throughput screening of compounds with anxiolytic potential. mdpi.com This system leverages the genetic and anatomical similarities of zebrafish to humans in a format suitable for automated, 96-well plate-based behavioral analysis, offering a significant advantage over traditional mammalian models. mdpi.com Such platforms could be adapted to screen 4-aminobenzoic acid derivatives for a wide range of biological activities beyond cytotoxicity.

Table 1: High-Throughput Screening Platforms for 4-Aminobenzoic Acid Derivatives
Screening PlatformAssay TypeApplication ExampleThroughput
Cell-Based AssaysCytotoxicity/AntiproliferativeScreening against cancer cell lines (e.g., HepG2, NCI-H460) to find anticancer agents. mdpi.comresearchgate.netHigh (thousands of compounds per day)
Antimicrobial AssaysMinimum Inhibitory Concentration (MIC)Testing against bacterial strains (e.g., Staphylococcus aureus) and fungi to identify new antibiotics. nih.govMedium to High
Zebrafish Larvae ModelBehavioral AnalysisAssessing anxiolytic or other neuroactive properties by observing larval movement in light-dark tests. mdpi.comHigh
Biochemical AssaysEnzyme InhibitionScreening for inhibitors of specific enzymes, such as enoyl-ACP reductase in M. tuberculosis. nih.govHigh

Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis

Spectroscopic techniques are indispensable for the structural characterization of novel 4-aminobenzoic acid derivatives and for analyzing their interactions with biological targets. Techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Electron Impact Mass Spectrometry (EIMS) are routinely used to confirm the identity and structure of newly synthesized compounds. mdpi.comnih.govtandfonline.com

Beyond basic characterization, advanced spectroscopic methods can provide deep insights into the dynamic behavior of these molecules. For example, ultrafast spectroscopic techniques, including femtosecond broadband time-resolved fluorescence and transient absorption, have been used to study the photodynamics of PABA and its analogs after UV radiation absorption. rsc.org Such studies are critical for understanding the mechanisms behind the photoprotective effects of sunscreen components and can reveal how solvent environments influence molecular deactivation pathways. rsc.org This level of analysis is crucial for designing safer and more effective UV-filtering agents.

UV-Visible spectrophotometry is another valuable tool, often employed to study the formation of charge-transfer complexes between PABA derivatives and other molecules, which can be used for quantitative analysis. sphinxsai.comresearchgate.net While not directly observing ligand-target binding in a biological context, these techniques provide foundational information about the electronic properties of the molecules, which governs their interaction potential.

Table 2: Spectroscopic Techniques in the Analysis of 4-Aminobenzoic Acid Derivatives
TechniquePrimary ApplicationInformation Obtained
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)Structural ElucidationDetailed information on the chemical structure, connectivity, and chemical environment of atoms. mdpi.com
Fourier Transform Infrared (FTIR) SpectroscopyFunctional Group IdentificationConfirmation of the presence of key functional groups (e.g., -COOH, -NH, C=N). mdpi.comnih.gov
UV-Visible SpectrophotometryQuantitative Analysis & Electronic PropertiesDetermination of concentration and study of charge-transfer complex formation. sphinxsai.com
Time-Resolved Fluorescence SpectroscopyPhotodynamic AnalysisInvestigation of excited-state lifetimes and deactivation pathways following light absorption. rsc.org
Transient Absorption SpectroscopyPhotodynamic AnalysisDetection of short-lived intermediate species (e.g., triplet states) formed after photoexcitation. rsc.org

Chromatographic and Mass Spectrometric Innovations for Compound Purity and Identification

The synthesis of novel compounds like 4-[(8-Phenyloctyl)amino]benzoic acid requires rigorous methods for purification and identification. Chromatographic and mass spectrometric techniques are central to achieving and confirming the high purity required for biological testing and structural analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of PABA and its derivatives. sphinxsai.comhelixchrom.com Recent innovations include the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com This approach provides unique selectivity and enhanced resolution, making it particularly effective for separating isomers and other closely related compounds that may be difficult to resolve using conventional HPLC methods. helixchrom.com Thin-layer chromatography (TLC) is also widely used for rapid, qualitative monitoring of reaction progress and purity. mdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of complex biological samples. An LC-MS/MS method has been developed for the simultaneous quantification of PABA and its metabolites in human urine, providing a powerful tool for studying its biotransformation pathways. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions for newly synthesized derivatives. nih.gov

Table 3: Chromatographic and Mass Spectrometric Techniques for Purity and Identification
TechniquePrimary FunctionKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationHigh resolution and reproducibility for purity assessment. helixchrom.com
Mixed-Mode ChromatographyEnhanced SeparationSuperior separation of isomers and closely related compounds. helixchrom.com
Thin-Layer Chromatography (TLC)Reaction MonitoringFast, simple, and cost-effective method for checking reaction completion and purity. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification and IdentificationHigh sensitivity and selectivity for detecting compounds in complex matrices like urine. nih.gov
High-Resolution Mass Spectrometry (HRMS)Structural ConfirmationProvides exact mass for determining the elemental formula of a compound. nih.gov

Chemoinformatics and Data Science Applications in Structure-Activity Relationship Elucidation

Chemoinformatics and data science are becoming increasingly integral to the study of 4-aminobenzoic acid derivatives, enabling researchers to build predictive models and gain a deeper understanding of structure-activity relationships (SAR). These computational approaches leverage chemical and biological data to guide the design of more potent and selective molecules.

Molecular docking is a key chemoinformatic tool used to predict the binding orientation of a ligand, such as a PABA derivative, within the active site of a target protein. researchgate.net This in silico method helps to rationalize observed biological activities and can be used to screen virtual libraries of compounds before their synthesis, saving time and resources. researchgate.net For example, PABA-substituted pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors of mutant p53 protein through docking studies, which analyzed binding energies and hydrogen bond interactions. researchgate.net

Data science methodologies, including machine learning, are being applied to large datasets generated from HTS campaigns. Machine learning models can be trained to predict whether a compound is likely to interfere with an assay technology, helping to flag false positives early in the discovery process. nih.gov Furthermore, statistical analyses such as ANOVA and Pearson correlation coefficients are used to validate the significance of SAR data. nih.govtandfonline.com For PABA derivatives, SAR studies have revealed important trends, such as how modifying substituents on the aromatic ring can tune antimicrobial and cytotoxic activities. mdpi.com These insights are critical for the rational design of new derivatives with improved therapeutic profiles.

Table 4: Chemoinformatics and Data Science Applications in SAR Studies
MethodologyApplicationExample in PABA Derivative Research
Molecular DockingPredicting Ligand-Target BindingSimulating the interaction of PABA derivatives with protein targets like mutant p53 to predict binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activityIdentifying that increased lipophilicity of halogen substituents correlates with higher antimicrobial activity. mdpi.com
Machine LearningPredictive ModelingDeveloping models to predict assay interference based on 2D structural descriptors of compounds. nih.gov
Statistical Analysis (ANOVA, t-test)Data ValidationDetermining the statistical reliability of cytotoxicity data from screening assays. nih.govtandfonline.com

No Publicly Available Research Found for this compound to Fulfill the Article Request

A comprehensive search for academic and scientific literature concerning the chemical compound This compound has yielded no specific research findings that align with the detailed outline provided. While the broader class of 4-aminobenzoic acid (PABA) derivatives is the subject of extensive scientific inquiry, this particular molecule does not appear to have a significant body of published research available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the preclinical investigation of novel biological pathways, the development of advanced research models, systems biology characterization, or the rational design of chemical probes specifically for this compound. The requested data tables and detailed research findings could not be produced due to the absence of relevant studies on this specific compound.

General research into 4-aminobenzoic acid (PABA) and its derivatives indicates a wide range of biological activities and therapeutic potential. mdpi.comijarsct.co.innih.govnih.govresearchgate.net These compounds are recognized for their structural versatility, allowing for substitutions at both the amino and carboxyl groups, which makes them valuable building blocks in pharmaceutical research. nih.govresearchgate.net Studies on various PABA derivatives have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents. ijarsct.co.inresearchgate.netglobalresearchonline.net However, these findings are general to the broader class of compounds and cannot be specifically attributed to this compound without direct experimental evidence.

The provided outline requests a deep dive into future research directions and unexplored potential. In the absence of foundational research on this compound, any discussion on these future-looking aspects would be purely speculative and would not meet the required standard of being "based on diverse sources."

Should research on this compound be published in the future, it may well explore the areas outlined in the request. For now, the scientific community has not focused on this specific molecule in a way that would allow for the creation of the requested article.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(8-Phenyloctyl)amino]benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 8-phenyloctylamine with 4-aminobenzoic acid derivatives via amidation or reductive amination. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalysts : Employ carbodiimides (e.g., EDC) or HOBt for efficient coupling .
  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d6 resolves aromatic protons (δ 6.5–8.0 ppm) and aliphatic chain signals (δ 1.2–1.8 ppm). ¹³C NMR confirms the carbonyl group (C=O at ~170 ppm) and aromatic carbons .
  • FTIR : Detect amide N–H stretches (~3300 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹).
  • Raman Spectroscopy : Identify crystallization-induced shifts in C=O and aromatic ring vibrations .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when determining the structure of this compound using SHELX software?

  • Methodological Answer :

  • Refinement Strategy : Use SHELXL for least-squares refinement, adjusting parameters for thermal displacement (ADPs) and hydrogen bonding. Cross-validate with SIR97 for phase problem resolution .
  • Handling Twinning : Apply TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation Tools : Check R-factors (<5% discrepancy) and Fo/Fc maps for electron density mismatches.

Q. What methodological considerations are critical when designing polymeric heteronuclei to control the crystallization of benzoic acid derivatives?

  • Methodological Answer :

  • Polymer Selection : Use copolymers (e.g., 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene) to mimic crystal lattice parameters.
  • Concentration Optimization : Test 1–10 mol% polymer loading via Raman spectroscopy to monitor polymorph suppression .
  • Kinetic Control : Adjust cooling rates (0.1–1.0°C/min) to favor nucleation on polymeric surfaces.

Q. How should researchers address discrepancies in biological activity data for this compound derivatives, such as inconsistent enzyme inhibition results?

  • Methodological Answer :

  • Assay Standardization : Use fixed buffer conditions (e.g., pH 7.4 PBS) and controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Structure-Activity Analysis : Compare IC50 values against derivatives with modified alkyl chain lengths or substituents .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate inhibitory potency with binding energy scores.

Data Analysis and Tools

Q. What software tools are recommended for visualizing and refining the crystal structure of this compound?

  • Methodological Answer :

  • Visualization : Use ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry operations .
  • Refinement : SHELXL for high-resolution data; PLATON for validation of hydrogen bonds and π-π interactions .
  • Data Export : Generate CIF files via SHELXPRO for deposition in crystallographic databases.

Experimental Design

Q. How can researchers optimize the solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer :

  • pH Adjustment : Dissolve in 0.1 M NaOH (pH >10) and titrate to physiological pH with HCl.
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrins (e.g., β-CD at 10 mM) to enhance solubility .
  • Surfactants : Incorporate Tween-80 (0.1% w/v) for micelle-assisted dispersion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.